

# Application Note: Orthogonal Functionalization of 3-Fluoro-2-iodopyridine-4-carboxylic Acid

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## Compound of Interest

Compound Name: 3-Fluoro-2-iodopyridine-4-carboxylic acid

CAS No.: 153035-09-7

Cat. No.: B142876

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## Executive Summary

**3-Fluoro-2-iodopyridine-4-carboxylic acid** (CAS 153035-09-7) represents a "privileged scaffold" in modern medicinal chemistry due to its high density of functional handles.<sup>[1]</sup> It offers three distinct points of reactivity—an electrophilic iodine at C2, an electronic modulator (fluorine) at C3, and a nucleophile-receptive carboxyl group at C4.

This guide details the strategic utilization of this scaffold to generate diverse chemical libraries. We focus on its orthogonal reactivity profile, allowing sequential functionalization without protecting group manipulation. This molecule is particularly valuable in the synthesis of kinase inhibitors, PROTAC linkers, and fused bicyclic heteroaromatics (e.g., furopyridines).

## Chemical Profile & Reactivity Analysis

### Structural Properties

- CAS: 153035-09-7<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>

- Formula: C

H

FINO

- MW: 266.99 g/mol
- pKa: ~2.1 (Predicted; C4-COOH is acidified by the electron-withdrawing F and I atoms).[1]

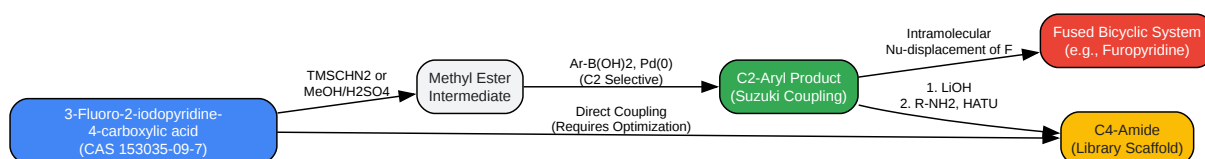
## The "Triad of Reactivity"

The utility of this scaffold lies in the electronic differentiation of its substituents:

- C2-Iodine (The "Soft" Electrophile):
  - Reactivity: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Stille, Buchwald-Hartwig).[1]
  - Nuance: The adjacent pyridine nitrogen activates this position for reactions, especially if the nitrogen is protonated or oxidized to the N-oxide.[1]
- C3-Fluorine (The "Electronic Gatekeeper"):
  - Role: Modulates the pKa of the C4-acid and the lipophilicity (LogD) of the final drug molecule.
  - Synthetic Utility: Can serve as a leaving group in forcing intramolecular cyclizations (e.g., to form tricyclic cores) or direct ortho-lithiation if the C2/C4 positions are capped.
- C4-Carboxylic Acid (The "Hard" Handle):
  - Reactivity: Standard amide couplings, esterifications, and Curtius rearrangements to amines.
  - Strategy: Often protected as a methyl/tert-butyl ester during C2-functionalization to prevent catalyst poisoning by the free carboxylate.[1]

## Strategic Workflows (Visualized)

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.



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Figure 1: Divergent synthetic pathways.[1] The "Ester First" route is recommended for high-yield library synthesis.[1]

## Detailed Experimental Protocols

### Protocol A: Methyl Ester Protection (Recommended First Step)

Rationale: While direct coupling on the acid is possible, the free carboxylate can bind Pd species, reducing turnover. The methyl ester is robust and easily hydrolyzed later.

Reagents:

- **3-Fluoro-2-iodopyridine-4-carboxylic acid** (1.0 eq)[1][3][4]
- Methanol (Solvent)
- Sulfuric acid (Catalytic) or TMS-Diazomethane (for mild scale-up)[1]

Procedure (Acid-Catalyzed):

- Dissolve 1.0 g (3.75 mmol) of the starting acid in 10 mL of anhydrous MeOH.
- Add conc. H

SO

(0.1 mL) dropwise at 0°C.

- Heat to reflux (65°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes; Acid stays at baseline, Ester R

~0.6).

- Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO<sub>3</sub> (2x) and Brine. Dry over Na

SO

.

- Yield: Expect >90% as a white/off-white solid.[1]

## Protocol B: C2-Selective Suzuki-Miyaura Coupling

Rationale: The C2-iodine is highly activated.[1] Mild conditions are sufficient. We use Pd(dppf)Cl

for its robustness against steric bulk.

Reagents:

- Methyl 3-fluoro-2-iodopyridine-4-carboxylate (1.0 eq)[1]
- Aryl Boronic Acid (1.2 eq)
- Catalyst: Pd(dppf)Cl

[5]·DCM (5 mol%)

- Base: K

CO

(2.5 eq) or Cs

CO

(2.0 eq)

- Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

- Degassing: In a microwave vial or sealed tube, combine the ester (1.0 mmol), boronic acid (1.2 mmol), and base (2.5 mmol). Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes.
- Catalyst Addition: Add Pd(dppf)Cl (0.05 mmol) quickly. Seal the vessel.
- Reaction: Heat to 80°C for 2-4 hours. (Note: Microwave heating at 100°C for 30 min is also effective).
  - Checkpoint: The Fluorine atom at C3 provides a convenient F NMR handle to monitor conversion if available.
- Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash filtrate with water and brine.
- Purification: Flash chromatography (Hexanes/EtOAc gradient).

## Protocol C: Sequential Saponification & Amide Coupling

Rationale: Converting the C4-ester to an amide allows for the introduction of solubility-enhancing groups (e.g., piperazines) common in kinase inhibitors.[1]

Step 1: Hydrolysis

- Dissolve the Suzuki product in THF/MeOH/H<sub>2</sub>O (3:1:1).
- Add LiOH·H

O (2.0 eq). Stir at RT for 1-2 hours.[\[1\]](#)

- Acidification: Adjust pH to ~3-4 with 1N HCl. Extract with EtOAc (or DCM/iPrOH if polar).

Step 2: Amide Coupling (HATU Method)

- Dissolve the crude acid (1.0 eq) in anhydrous DMF (0.1 M).
- Add DIEA (Diisopropylethylamine, 3.0 eq).
- Add HATU (1.2 eq). Stir for 5 mins to activate the ester.
- Add the Amine (R-NH  
, 1.1 eq). Stir at RT for 2-16 hours.[\[1\]](#)
- Purification: Dilute with water. If solid precipitates, filter and wash. If oil, extract with EtOAc. For polar amines, Reverse Phase HPLC is recommended.

## Advanced Application: Scaffold Hopping to Furopyridines

The 3-Fluoro substituent is not just a passive bystander; it can be displaced by an intramolecular nucleophile to form fused rings.[\[1\]](#)

Concept: If the C2-aryl group contains an ortho-hydroxyl or ortho-amino group, a base-mediated

cyclization can displace the C3-fluorine.[\[1\]](#)

Mechanism:

- Suzuki Coupling: Couple 2-hydroxyphenylboronic acid at C2.[\[1\]](#)
- Cyclization: Treat the intermediate with strong base (NaH or K

CO

in DMF at 100°C).

- Result: Formation of a benzofuro[3,2-b]pyridine core, a scaffold found in various intercalating anti-cancer agents.

## Troubleshooting & Critical Parameters

Issue	Probable Cause	Solution
Low Yield in Suzuki	Protodeiodination (Loss of Iodine)	Use anhydrous solvents; ensure thorough degassing to remove O  .[1] Lower temp to 60°C.
Hydrolysis of Ester during Suzuki	Base is too strong/wet	Switch from K  CO  /H  O to K  PO  (anhydrous) in Dioxane.[1]
Racemization	Not applicable (Achiral)	N/A
Poor Solubility	Pyridine zwitterion formation	Avoid isolating the free amino-acid forms.[1] Keep C4 protected until the final step.

## References

- Synthesis of Parent Scaffold
  - Original Methodology: Rocca, P., et al. "Directed metallation of 3-halopyridines: A new route to 2,3-disubstituted pyridines." [1] Journal of Organic Chemistry, 1993, 58, 7832-7838.[1]
- Medicinal Chemistry Applications (Pyridine Carboxylic Acids)

- Review: "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." [6][7] Drug Design, Development and Therapy, 2025. [6][7][8][9]
- Suzuki Coupling on Halopyridines
  - Protocol Optimization: "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Beilstein J. Org. Chem., 2016. [5][10][11]
- Commercial Availability & Data
  - Chemical Data: **3-Fluoro-2-iodopyridine-4-carboxylic acid** (CAS 153035-09-7). [1][2][3][4]

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